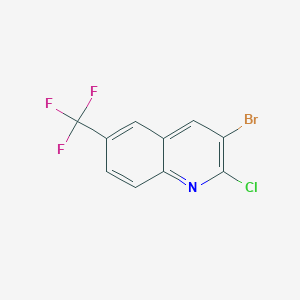

3-Bromo-2-chloro-6-(trifluoromethyl)quinoline

Vue d'ensemble

Description

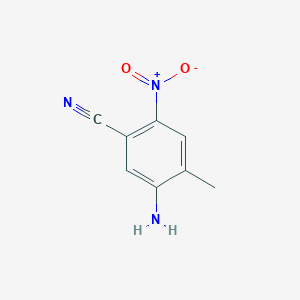

“3-Bromo-2-chloro-6-(trifluoromethyl)quinoline” is a synthetic compound with the molecular formula C10H4BrClF3N . It has an average mass of 310.498 Da and a monoisotopic mass of 308.916779 Da . This compound has shown potential in various fields of research and industry.

Synthesis Analysis

The synthesis of quinolines, the class of compounds to which “this compound” belongs, can be achieved through several methods. One such method involves the use of heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a type of nitrogen-containing heterocycle, with bromo, chloro, and trifluoromethyl substituents at the 3, 2, and 6 positions, respectively .

Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, they can be dehydrogenated to afford quinolines using o-quinone-based catalysts . They can also undergo chemoselective deoxygenation using Hantzsch esters as the stoichiometric reductants in a visible light-mediated metallaphotoredox catalysis .

Applications De Recherche Scientifique

Antimicrobial and Antimalarial Agents

One of the primary scientific research applications of derivatives similar to 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline involves the design and synthesis of new quinoline-based compounds for antimicrobial and antimalarial activities. For instance, novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and evaluated for their antimicrobial against various microorganisms and antimalarial activity towards P. falciparum. These compounds were produced from intermediates, suggesting the potential of this compound as a precursor in medicinal chemistry for developing new therapeutic agents (Parthasaradhi et al., 2015).

Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)quinoxalines

Further research has been conducted on the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives such as amino, bromo, chloro, and phenyl among others. These studies indicate the versatility of fluorinated quinolines in the synthesis of complex heterocyclic compounds, which could have significant implications in material science, pharmaceuticals, and organic chemistry (Didenko et al., 2015).

Relay Propagation of Crowding Effects

Research has also explored the steric effects and reactivity patterns in the context of crowded molecular environments, demonstrating the trifluoromethyl group's role as both an emitter and transmitter of steric pressure. Such studies provide insights into the subtleties of molecular interactions and reactivity, contributing to the broader understanding of chemical synthesis and reaction optimization (Schlosser et al., 2006).

Novel Synthesis Routes and Structural Elaboration

Additionally, innovative synthesis routes have been developed for 4-(trifluoromethyl)quinoline derivatives, highlighting methods for structural elaboration and functionalization of quinoline cores. These methodologies underscore the potential of this compound and related compounds in facilitating the synthesis of novel heterocyclic compounds with potential applications in drug development and materials science (Marull et al., 2003).

Structural Analysis and Activity Studies

Structural analysis and activity studies of 3-bromomethyl-2-chloro-quinoline have contributed to a better understanding of the molecule's conformation and potential interactions, laying the groundwork for further explorations into its chemical and biological properties. These analyses are crucial for designing molecules with specific functions and activities, guided by detailed structural knowledge (Kant et al., 2010).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-2-chloro-6-(trifluoromethyl)quinoline” is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust, and use only in a well-ventilated area .

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .

Mode of Action

Quinoline derivatives are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions, in which quinoline derivatives often participate, can lead to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways .

Result of Action

The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can potentially lead to the synthesis of new organic compounds .

Propriétés

IUPAC Name |

3-bromo-2-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-5-3-6(10(13,14)15)1-2-8(5)16-9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZUSIGUUZZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

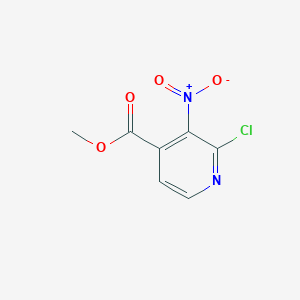

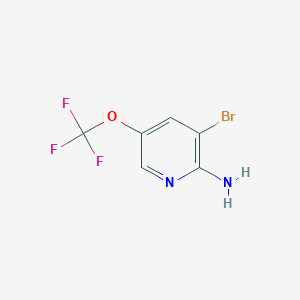

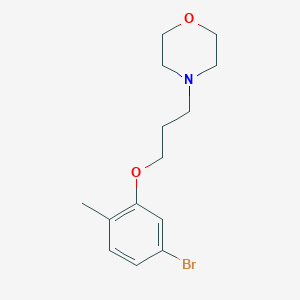

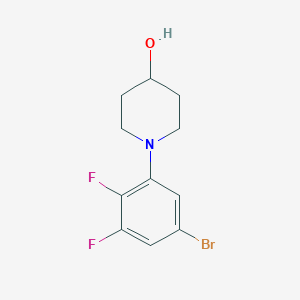

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)

![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)